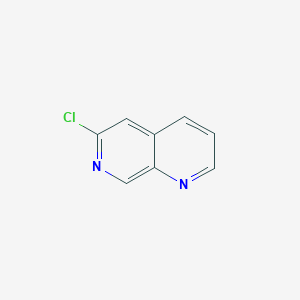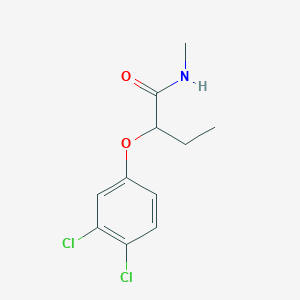
2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine
Descripción general
Descripción
Physical And Chemical Properties Analysis
The molecular weight of CPHD is 234.34 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
One study details the synthesis and X-ray study of novel purine and pyrimidine derivatives, highlighting the structural configurations and potential for further chemical modification and applications in various fields including materials science and pharmacology (Cetina et al., 2004). This research provides a foundational understanding of the chemical properties and potential reactivity of such compounds.
Material Science Applications
Research on polyimides and other polymers incorporating pyridine and related units has demonstrated significant potential in the development of materials with desirable thermal, optical, and mechanical properties. For instance, studies on fluorescent poly(pyridine-imide) acid chemosensors and organosoluble poly(pyridine−imide) with pendent pyrene groups have shown these materials exhibit good thermal stability, high glass transition temperatures, and unique optical and electrochemical properties, suggesting applications in sensors, optoelectronic devices, and more (Wang et al., 2008); (Liaw et al., 2007).
Novel Synthetic Routes and Mechanisms
Several studies have explored novel synthetic routes and mechanisms for creating compounds with pyrimidine structures, potentially applicable in the synthesis of pharmaceuticals and organic materials. For example, the development of methods for the synthesis of diamines via nitrogen-directed azidation of σ- and π-C-C bonds offers new pathways for creating complex molecules with specific functional groups (Wang et al., 2021).
Enzymatic Reactions and Biological Implications
Research into the enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis reveals the biological significance of these structural motifs in natural products, highlighting the potential for bio-inspired synthesis and the development of novel pharmaceutical agents with improved efficacy and specificity (Thibodeaux et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on CPHD could include elucidating its synthesis and mechanism of action, investigating its potential biological activity, and characterizing its physical and chemical properties. Given its structural similarity to other biologically active pyrimidine derivatives, it may have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-cyclopropyl-4-N-hexylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-3-4-5-8-15-12-9-11(14)16-13(17-12)10-6-7-10/h9-10H,2-8H2,1H3,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYPJAZWQVCUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



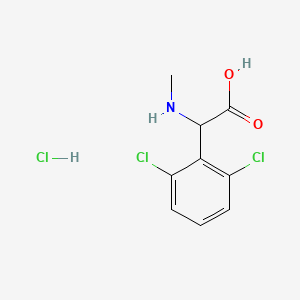

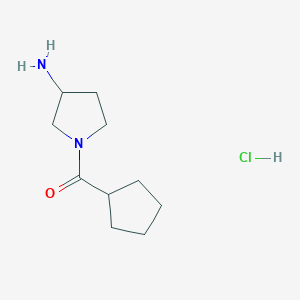
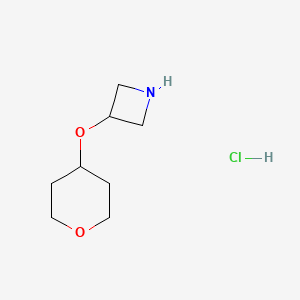
![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)

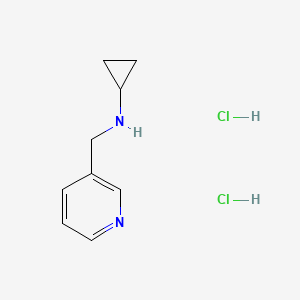

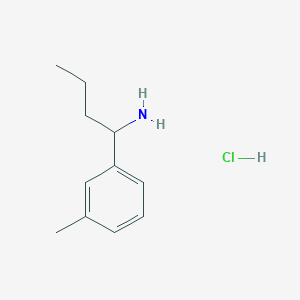

![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
